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Cat. No.: B15588556 Get Quote

An in-depth analysis of Molibresib's clinical trial data in comparison to other BET inhibitors,

offering researchers and drug development professionals a comprehensive guide to its

performance, experimental protocols, and mechanism of action.

Molibresib (GSK525762) is an orally bioavailable small-molecule inhibitor of the Bromodomain

and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and

BRDT.[1] By competitively binding to the acetylated lysine recognition motifs on the

bromodomains of BET proteins, Molibresib disrupts chromatin remodeling and the expression

of key oncogenes, most notably c-MYC, leading to cell cycle arrest and inhibition of tumor

growth.[1][2] This mechanism has positioned Molibresib and other BET inhibitors as promising

therapeutic agents in oncology, with clinical trials investigating their efficacy in a range of solid

tumors and hematologic malignancies.

This comparative review synthesizes the available clinical trial data for Molibresib and provides

a comparative analysis with other notable BET inhibitors, including Pelabresib (CPI-0610),

Mivebresib (ABBV-075), and ZEN-3694.

Mechanism of Action: BET Inhibition
BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.

They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional

machinery to specific gene promoters and enhancers. In many cancers, the c-MYC oncogene

is highly dependent on BET protein function for its expression. By inhibiting BET proteins,
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drugs like Molibresib effectively downregulate c-MYC transcription, leading to anti-proliferative

effects.[3]
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BET Inhibition Signaling Pathway

Experimental Workflow: A Typical Phase I/II Clinical
Trial
The clinical development of Molibresib and its counterparts typically follows a phased

approach, beginning with dose-escalation studies to determine safety and the recommended

Phase II dose (RP2D), followed by expansion cohorts to assess preliminary efficacy in specific

patient populations.
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General Clinical Trial Workflow
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Clinical Trial Data: Molibresib in Solid Tumors
Molibresib has been evaluated in a Phase I/II, open-label, dose-escalation study

(NCT01587703) in patients with NUT midline carcinoma (NMC) and other advanced solid

tumors.[4]

Experimental Protocol (NCT01587703)

Study Design: A two-part, Phase I/II, open-label, multicenter, dose-escalation study. Part 1

aimed to determine the safety, tolerability, and RP2D of once-daily oral Molibresib. Part 2

was designed to explore the activity of Molibresib at the RP2D in various solid tumor cohorts.

[4]

Patient Population: Patients aged 16 years or older with previously treated or treatment-

naïve NMC, or other specified solid tumors including small cell lung cancer, colorectal

cancer, triple-negative breast cancer, estrogen receptor-positive breast cancer, castration-

resistant prostate cancer (CRPC), and MYCN-amplified solid tumors.[4]

Dose Escalation: A 3+3 dose-escalation design was employed, with doses ranging from 2

mg to 100 mg once daily.[5]

Primary Endpoints: In Part 1, the primary endpoint was the incidence of dose-limiting

toxicities (DLTs). In Part 2, the primary endpoint was the overall response rate (ORR).[6]

Secondary Endpoints: Pharmacokinetics, pharmacodynamics, and other measures of

antitumor activity such as progression-free survival (PFS) and overall survival (OS).[6]

Table 1: Efficacy of Molibresib in Solid Tumors (NCT01587703)
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Indication
Number of
Patients

ORR
Stable
Disease
(SD)

PFS
(median)

OS
(median)

NUT Midline

Carcinoma
19

4/19 (21%)

(confirmed

and

unconfirmed

PR)

8/19 (42%) 6.7 months Not Reported

Castration-

Resistant

Prostate

Cancer

Not specified
1 confirmed

PR
Not specified Not specified Not specified

Table 2: Common Treatment-Related Adverse Events (TRAEs) with Molibresib in Solid Tumors

(NCT01587703)

Adverse Event Any Grade Grade 3/4

Thrombocytopenia 64% Not specified

Nausea 43% Not specified

Decreased Appetite 37% Not specified

Clinical Trial Data: Molibresib in Hematologic
Malignancies
A Phase I/II, open-label study (NCT01943851) investigated Molibresib in patients with

relapsed/refractory hematologic malignancies.[7]

Experimental Protocol (NCT01943851)

Study Design: A two-part, Phase I/II, open-label study. Part 1 was a dose-escalation phase to

determine the RP2D in patients with acute myeloid leukemia (AML), non-Hodgkin lymphoma

(NHL), or multiple myeloma (MM). Part 2 was a dose-expansion phase to evaluate safety
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and efficacy at the RP2D in patients with myelodysplastic syndrome (MDS) and cutaneous T-

cell lymphoma (CTCL).[7][8]

Patient Population: Adult patients (≥18 years) with a diagnosis of relapsed or refractory AML,

NHL, MM, MDS, or CTCL.[7]

Dose Escalation: A 3+3 dose-escalation design was used with doses ranging from 5 mg to

120 mg once daily.[9]

Primary Endpoints: The primary endpoint for Part 1 was safety. For Part 2, the primary

endpoint was the objective response rate (ORR).[8]

Table 3: Efficacy of Molibresib in Hematologic Malignancies (NCT01943851)

Indication
Number of
Patients

Complete
Response (CR)

Partial
Response (PR)

Overall
Response
Rate (ORR)

Part 1 87 3 (2 AML, 1 NHL) 6 (4 AML, 2 NHL) 10%

Part 2 24 3 (MDS) 1 (MDS) 25%

Total 111 6 7 13%

Table 4: Common Grade 3+ Treatment-Related Adverse Events with Molibresib in Hematologic

Malignancies (NCT01943851)

Adverse Event Percentage of Patients

Thrombocytopenia 37%

Anemia 15%

Febrile Neutropenia 15%

Comparative Analysis with Other BET Inhibitors
Pelabresib (CPI-0610)
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Pelabresib has shown promising results in hematologic malignancies, particularly in

myelofibrosis. The Phase III MANIFEST-2 trial (NCT04603495) evaluated Pelabresib in

combination with ruxolitinib in JAK inhibitor-naïve myelofibrosis patients.[10]

Efficacy: At 24 weeks, 65.9% of patients in the combination arm achieved a spleen volume

reduction of ≥35% (SVR35), compared to 35.2% in the placebo plus ruxolitinib arm.[11] A

≥50% reduction in total symptom score (TSS50) was achieved in 52.3% of patients in the

combination arm versus 46.3% in the control arm.[11]

Safety: The most common Grade 3 or 4 toxicities were thrombocytopenia (12%) and anemia

(35%).[12]

Mivebresib (ABBV-075)

Mivebresib has been investigated in a Phase I study (NCT02391480) in patients with

relapsed/refractory solid tumors and acute myeloid leukemia.[13]

Efficacy (Solid Tumors): Of 61 evaluable patients, 43% had stable disease. The median

progression-free survival was 1.8 months.[14]

Safety (Solid Tumors): The most common treatment-related adverse events were dysgeusia

(49%), thrombocytopenia (48%), and fatigue (26%). The most frequent Grade 3/4 TRAEs

were thrombocytopenia (35%) and anemia (6%).[14]

Efficacy (AML): In 26 evaluable patients, the median best bone marrow blast change was

-20%.[13]

Safety (AML): The most common Grade ≥3 adverse events were febrile neutropenia (37%),

anemia (34%), and thrombocytopenia (32%).[13]

ZEN-3694

ZEN-3694 has been studied in combination with other agents in various cancers. A Phase Ib/II

study (NCT03901469) evaluated ZEN-3694 with talazoparib in metastatic triple-negative breast

cancer (mTNBC) patients without gBRCA1/2 mutations.[1]
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Efficacy: The clinical benefit rate (CBR) was 30%, and the objective response rate (ORR)

was 22%.[1]

Safety: The most common adverse event was thrombocytopenia (55% any grade, 34%

Grade 3/4).[1]

Another Phase Ib/IIa study investigated ZEN-3694 with enzalutamide in metastatic castration-

resistant prostate cancer (mCRPC).[15]

Efficacy: The median radiographic progression-free survival (rPFS) was 9.0 months.[15]

Safety: Grade ≥3 toxicities occurred in 18.7% of patients, with Grade 3 thrombocytopenia in

4%.[15]

Table 5: Comparative Overview of BET Inhibitors

Drug Key Indication(s)
Key Efficacy
Endpoint

Common Grade 3/4
Adverse Events

Molibresib

NUT Midline

Carcinoma,

Hematologic

Malignancies

ORR: 13-25%

Thrombocytopenia,

Anemia, Febrile

Neutropenia

Pelabresib Myelofibrosis
SVR35: 65.9% (in

combination)

Thrombocytopenia,

Anemia

Mivebresib Solid Tumors, AML

SD: 43% (Solid

Tumors), Median blast

change: -20% (AML)

Thrombocytopenia,

Anemia, Febrile

Neutropenia

ZEN-3694 mTNBC, mCRPC

CBR: 30% (mTNBC),

Median rPFS: 9.0

months (mCRPC)

Thrombocytopenia

Conclusion
Molibresib has demonstrated modest single-agent activity in both solid tumors, particularly NUT

midline carcinoma, and hematologic malignancies. The primary dose-limiting toxicity across
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most BET inhibitors, including Molibresib, is thrombocytopenia. Comparative data suggests that

while single-agent efficacy may be limited, combination strategies, as seen with Pelabresib in

myelofibrosis, may hold greater promise. The varying efficacy and safety profiles across

different BET inhibitors and tumor types underscore the importance of patient selection and the

potential for biomarker-driven therapeutic approaches. Further research into combination

therapies and predictive biomarkers will be crucial to fully realize the therapeutic potential of

this class of epigenetic modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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